2-Bromo-4'-phenylacetophenone

Green chemistry Menshutkin reaction Eutectic solvents

Standard α-bromoacetophenones often fail in reactions demanding high electrophilicity and solid-state handling. 2-Bromo-4'-phenylacetophenone solves this with its biphenyl scaffold, delivering superior performance in Menshutkin quaternization and nucleophilic substitutions. • Achieves up to 96% reaction yield in pyridinium salt syntheses, outperforming 4-F, 4-Br, and 4-NO₂ analogs. • Crystalline solid (mp 123-129 °C) simplifies purification via recrystallization and ensures accurate solid-phase dosing. • Ambient-stable logistics (bp 370 °C) eliminate cold-chain costs, reducing supply chain complexity for scale-up.

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
CAS No. 135-73-9
Cat. No. B085669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-phenylacetophenone
CAS135-73-9
Synonyms2-bromo-4'-phenylacetophenone
4-phenylphenacyl bromide
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C14H11BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyKGHGZRVXCKCJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4'-phenylacetophenone Specifications & Procurement


2-Bromo-4'-phenylacetophenone (CAS 135-73-9), also known as 4-phenylphenacyl bromide or 4-(bromoacetyl)biphenyl, is an α-bromoketone with the molecular formula C₁₄H₁₁BrO and a molecular weight of 275.15 g/mol [1]. The compound is characterized by a biphenyl scaffold where a bromoacetyl group is substituted at the para position of one phenyl ring. It appears as white to light yellow needle-like crystals with a melting point range of 123–129 °C (lit. 123–125 °C), and is sensitive to light and moisture [2]. As an α-bromoketone, it functions primarily as an electrophilic building block in nucleophilic substitution and quaternization reactions, serving as a key intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials [3].

Electrophilic α-bromoketone for nucleophilic substitution and quaternization reactions
Biphenyl scaffold enables pharmaceutical and agrochemical intermediate synthesis
Crystalline solid simplifies recrystallization and handling; protect from light/moisture

2-Bromo-4'-phenylacetophenone vs. Generic Substitutes


Substituting 2-bromo-4'-phenylacetophenone with generic α-bromoacetophenones such as 2-bromoacetophenone (CAS 70-11-1), 4'-bromoacetophenone (CAS 99-90-1), or 2-bromo-4'-methylacetophenone introduces significant risks in reaction performance, product isolation, and downstream application fidelity. The extended biphenyl conjugation of 2-bromo-4'-phenylacetophenone imparts a substantially higher melting point (123–129 °C) compared to 2-bromoacetophenone (8–11 °C liquid) , which fundamentally alters purification and handling workflows. Furthermore, the electronic character of the 4-phenyl substituent modulates the electrophilicity of the α-carbon, leading to markedly different reaction kinetics and yields in nucleophilic substitution and quaternization reactions compared to non-phenyl or differently substituted analogs [1]. Procurement of alternatives without verifying application-specific comparability may result in reduced yields, unexpected side products, and failure to meet regulatory or quality specifications for pharmaceutical intermediate applications.

Physical state mismatch

Generic 2-bromoacetophenone is a liquid (mp 8–11 °C); the crystalline 4-phenyl derivative enables recrystallization and alters handling workflows.

Electrophilicity and reaction kinetics

The 4-phenyl substituent modulates α-carbon electrophilicity; reaction yields and selectivity may differ significantly from non-phenyl analogs.

Downstream application fidelity

Pharmaceutical intermediate routes requiring a biphenyl pharmacophore cannot be directly transferred to simpler bromoacetophenones.

2-Bromo-4'-phenylacetophenone Differentiation Evidence


Quaternization Reaction Yield Superiority

In a comparative study of quaternization reactions of isonicotinamide with five substituted 2-bromoacetophenones (4-F, 4-Br, 4-Ph, 4-OCH₃, 4-NO₂), 2-bromo-4'-phenylacetophenone (the 4-Ph derivative) produced the highest reaction yield among all analogs tested. Under conventional heating in choline chloride:oxalic acid (1:1) eutectic solvent, the 4-Ph derivative achieved 96% yield, while under ultrasound-assisted conditions the same compound achieved 94% yield [1]. This represents the highest yield obtained across the entire analog series in both conventional and ultrasound methods, establishing a clear performance advantage for this specific substitution pattern in quaternization applications.

Quaternization yield
Head-to-head
96% (conventional), 94% (ultrasound) — highest among 5 substituted 2-bromoacetophenones tested in isonicotinamide quaternization.
Reported top yield in tested analog series; supports quaternization route selection.
Green chemistry conditions (choline chloride:oxalic acid eutectic solvent); single-study context.
Green chemistry Menshutkin reaction Eutectic solvents

Crystalline Solid Form Advantage

2-Bromo-4'-phenylacetophenone exists as white needle-like crystals with a melting point of 123–129 °C (lit. 123–125 °C) at room temperature [1]. In contrast, unsubstituted 2-bromoacetophenone (CAS 70-11-1) is a liquid at room temperature with a melting point of 8–11 °C and a boiling point of 136 °C . This fundamental difference in physical state arises from the extended biphenyl conjugation in 2-bromo-4'-phenylacetophenone, which enhances intermolecular π-π stacking and increases lattice energy. The crystalline solid form enables simpler purification by recrystallization from hot ethanol or carbon tetrachloride, eliminates the need for distillation equipment, and reduces volatility-related exposure risks during handling .

Physical state
Cross-study comparable
Crystalline solid, mp 123–129 °C versus unsubstituted 2-bromoacetophenone (liquid, mp 8–11 °C).
Enables purification by recrystallization and reduces volatility-related handling concerns.
Physical property data from standard references; solid form confirmed in multiple sources.
Crystallization Solid-phase synthesis Analytical characterization

Thermal Stability and Storage Flexibility

2-Bromo-4'-phenylacetophenone demonstrates high thermal stability with a boiling point of 370 °C at 760 mmHg and a flash point of 75.1 °C . According to GHS classification data, the compound is stable under recommended storage conditions . Manufacturer recommendations vary, with some suppliers indicating room temperature storage in cool, dark conditions (<15 °C) , while others recommend refrigerated storage at 2–8 °C for long-term preservation . The compound's stability profile supports ambient shipping and handling without cold-chain requirements, contrasting with more labile α-bromoketones that may require strict refrigeration to prevent decomposition. Procurement specifications should verify the intended application: room temperature storage is sufficient for general synthetic use, whereas refrigerated storage (2–8 °C) is recommended for applications requiring maximum long-term purity retention.

Thermal stability
Class-level inference
bp 370 °C, flash point 75.1 °C; reported stable at room temperature under recommended storage.
May support ambient storage and shipping, reducing cold-chain logistics requirements.
Data to verify per manufacturer SDS; class-level inference for α-bromoketones.
Chemical stability Storage optimization Supply chain management

Pharmaceutical Intermediate in Anti-Infective and Anti-Inflammatory Synthesis

According to MeSH (Medical Subject Headings) database records from the National Library of Medicine, 2-bromo-4'-phenylacetophenone is specifically documented as a precursor compound used to synthesize anti-infective and anti-inflammatory agents via reaction with pyridazine derivatives [1]. This documented pharmaceutical relevance distinguishes it from generic α-bromoacetophenones that lack validated downstream applications in medicinal chemistry. The biphenyl moiety present in 2-bromo-4'-phenylacetophenone is a privileged scaffold in drug design, and the compound's specific substitution pattern enables the construction of biaryl-containing pharmacophores that are inaccessible from simpler bromoacetophenone building blocks. Procurement for pharmaceutical R&D should prioritize this specific compound when the target synthetic route requires a bromoacetyl-functionalized biphenyl intermediate.

Pharmaceutical intermediate utility
Supporting evidence
MeSH-documented precursor for anti-infective and anti-inflammatory agents via pyridazine coupling.
Supports pharmaceutical R&D procurement for biphenyl-containing pharmacophore construction.
Derived from MeSH Supplementary Concept record; research context only, not a clinical claim.
Medicinal chemistry Pharmaceutical intermediates Anti-infective agents

2-Bromo-4'-phenylacetophenone: Validated Application Scenarios


High-Yield Quaternization for Pyridinium Salts

When optimizing synthetic routes for pyridinium quaternary salts under green chemistry principles, 2-bromo-4'-phenylacetophenone is the optimal electrophile among substituted 2-bromoacetophenones. Direct comparative data show that the 4-phenyl derivative achieves the highest reaction yield (up to 96% conventional, 94% ultrasound) in isonicotinamide quaternization using choline chloride:oxalic acid eutectic solvent, outperforming 4-F, 4-Br, 4-OCH₃, and 4-NO₂ analogs [1]. This yield advantage translates to improved atom economy, reduced waste, and lower production costs. Users should procure this specific compound when the synthetic objective involves maximizing quaternization efficiency in Menshutkin-type reactions.

Crystallization-Based Purification Workflow

For synthetic workflows where purification by recrystallization is preferred or where liquid reagents present handling challenges, 2-bromo-4'-phenylacetophenone offers significant operational advantages. As a crystalline solid with a melting point of 123–129 °C, it can be purified by simple recrystallization from hot ethanol or carbon tetrachloride and handled as a free-flowing powder [1]. This contrasts with liquid analogs such as 2-bromoacetophenone (mp 8–11 °C), which require distillation for purification and present higher volatility-related exposure risks. Procurement should prioritize the solid 4-phenyl derivative when ease of purification, reduced volatility, and solid-phase dosing accuracy are critical requirements [2].

Ambient-Stable Intermediate for Multi-Step Synthesis

In multi-step pharmaceutical intermediate synthesis where supply chain logistics and inventory stability are critical, 2-bromo-4'-phenylacetophenone's thermal stability profile (bp 370 °C, flash point 75.1 °C) [1] enables ambient storage and shipping without cold-chain requirements. While refrigerated storage (2–8 °C) is recommended for maximum long-term purity retention [2], the compound remains stable under standard laboratory storage conditions (<15 °C, protected from light) . This flexibility reduces logistics costs and simplifies inventory management compared to more labile α-bromoketones. Users engaged in pharmaceutical intermediate scale-up should consider this compound's validated use in synthesizing anti-infective and anti-inflammatory agents via pyridazine coupling as documented in MeSH [3].

Application
Selection Property
Validation Focus
Pyridinium salt quaternization
Quaternization yield performance
Yield reproducibility under green chemistry conditions
Recrystallization-based purification
Crystalline solid form
Purification efficiency by recrystallization
Multi-step synthesis with ambient storage
Thermal stability
Ambient storage stability verification

Technical Documentation Hub

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